molecular formula C20H25N3O3S B2671140 N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 1396809-96-3

N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2671140
CAS RN: 1396809-96-3
M. Wt: 387.5
InChI Key: MCSPKXXDHCEKPF-UHFFFAOYSA-N
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Description

N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as S 25585, is a chemical compound that has been studied for its potential therapeutic effects.

Scientific Research Applications

Catalytic Activity and Synthesis

One of the remarkable applications of derivatives similar to N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is in catalysis. For instance, nicotinium methane sulfonate (NMS), a compound derived from nicotine and methane sulfonic acid, showcases dual acid and base functional groups. Its catalytic prowess is evident in the synthesis of 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate under solvent-free conditions, highlighting its efficiency and eco-friendly nature as a catalyst (Tamaddon & Azadi, 2018).

Structural Studies and Supramolecular Assembly

The structural analysis of nimesulidetriazole derivatives, which share a similar sulfonamide component, reveals intricate details about their supramolecular assembly. These studies are crucial for understanding the effect of substitution on the organization and potential functionalities of these molecules. Such insights can guide the design of new materials and drugs with tailored properties (Dey et al., 2015).

Antibacterial Applications

Research into sulfonamide derivatives and their metal complexes, such as those involving methanesulfonicacid hydrazide, has unearthed promising antibacterial activities. These compounds have been tested against a range of bacteria, showcasing potential as antimicrobial agents. This finding underscores the importance of sulfonamide derivatives in developing new antibacterial strategies, particularly in combating antibiotic-resistant strains (Özdemir et al., 2009).

Molecular Conformation and NMR Studies

The molecular conformation, NMR chemical shifts, and vibrational transitions of compounds like N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide have been explored through DFT quantum chemical investigations. These studies are pivotal for understanding the electronic structure, reactivity, and interactions of these molecules, providing valuable insights for designing drugs and materials with specific properties (Karabacak et al., 2010).

properties

IUPAC Name

1-(3-methylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16-4-2-5-18(12-16)15-27(25,26)22-13-17-7-10-23(11-8-17)20(24)19-6-3-9-21-14-19/h2-6,9,12,14,17,22H,7-8,10-11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSPKXXDHCEKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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